An In-depth Technical Guide to cis-Cyclohexane-1,4-diamine Dihydrochloride: Properties, Applications, and Protocols
An In-depth Technical Guide to cis-Cyclohexane-1,4-diamine Dihydrochloride: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of cis-cyclohexane-1,4-diamine dihydrochloride, a versatile chemical intermediate with significant applications in polymer science, coordination chemistry, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stereochemical nuances, reactivity, and practical applications of this compound, grounding all claims in authoritative references and field-proven insights.
Introduction: The Significance of Stereochemistry
Cyclohexane-1,4-diamine exists as two primary stereoisomers: cis and trans. While the trans isomer is often favored for its thermodynamic stability, the cis isomer presents a unique spatial arrangement of its two amine functional groups, making it a valuable and often irreplaceable building block in specialized applications.[1] The dihydrochloride salt form enhances the compound's stability and modifies its solubility, making it a convenient precursor for various synthetic transformations. This guide focuses specifically on the cis isomer, exploring how its distinct geometry dictates its reactivity and utility.
Core Physicochemical Properties
The fundamental properties of cis-cyclohexane-1,4-diamine dihydrochloride are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 2121-79-1 | [2][3][4] |
| Molecular Formula | C₆H₁₄N₂ · 2HCl (or C₆H₁₆Cl₂N₂) | [5][6] |
| Molecular Weight | 187.11 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystals. | [2] |
| Purity | Typically ≥98% | [4][6] |
| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere. | [2][7] |
| Synonyms | cis-1,4-Cyclohexanediamine Dihydrochloride, cis-1,4-Diaminocyclohexane dihydrochloride | [2][8] |
Stereochemistry and Synthesis Considerations
The defining feature of this molecule is the cis relationship between the two amine groups. In the cyclohexane chair conformation, this forces one amine group into an axial position and the other into an equatorial position. This arrangement is less thermodynamically stable than the trans isomer, where both groups can occupy equatorial positions to minimize steric strain.[1]
The synthesis of 1,4-diaminocyclohexane often yields a mixture of cis and trans isomers, for instance, through the hydrogenation of p-phenylenediamine.[9] Isolating the pure cis isomer requires specific synthetic strategies or separation techniques that exploit the different physical properties of the isomers. From a practical standpoint, the choice between isomers is application-driven; the trans isomer is often used to create linear, rigid polymer chains, while the cis isomer is employed to introduce a specific kink or to act as a chelating ligand.
Chemical Reactivity and Key Applications
The two primary amine groups of cis-cyclohexane-1,4-diamine are nucleophilic and can participate in a wide range of chemical reactions, including acylation, alkylation, and condensation. The dihydrochloride salt must typically be neutralized in situ or in a separate step to liberate the free diamine for these reactions.
Polymer Chemistry
cis-Cyclohexane-1,4-diamine serves as a monomer in the synthesis of polyamides and a curing agent for epoxy resins.[10] Unlike its linear trans counterpart, the cis isomer introduces a defined geometric constraint into the polymer backbone. This can be strategically used to control properties like flexibility, solubility, and thermal stability.[10][11] For instance, in polyamides, the kink provided by the cis isomer can disrupt chain packing, leading to more amorphous materials with lower melting points but potentially improved solubility.
Coordination Chemistry and Pharmaceutical Development
The fixed spatial orientation of the amine groups makes cis-cyclohexane-1,4-diamine an excellent bidentate chelating ligand for metal ions. This property is of high interest in the development of novel therapeutic agents.
A notable application is in the synthesis of platinum(II) anticancer complexes.[12] By chelating to a platinum center, the diamine ligand forms a stable, large-ring structure. Research has shown that such complexes can exhibit significant antitumor activity, sometimes overcoming resistance mechanisms observed with established drugs like cisplatin.[12] The unique "locked boat" conformation adopted by the cyclohexane ring upon chelation is a key structural feature influencing the biological activity of these compounds.[12]
Furthermore, the diamine scaffold is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful modality in drug discovery.[13]
Spectroscopic Characterization
Definitive identification of cis-cyclohexane-1,4-diamine and its derivatives relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is complex due to the various axial and equatorial protons on the cyclohexane ring. The signals for the protons on the carbons bearing the amino groups (C-H) are typically found in a distinct region from the other methylene protons.
-
¹³C NMR: Due to the molecule's symmetry, the ¹³C NMR spectrum of the cis isomer is expected to show fewer signals than a non-symmetrical analogue. One would anticipate signals for the two equivalent amine-bearing carbons (C-N) and the four equivalent methylene carbons in the ring, though conformational dynamics can complicate this simple picture.[14]
-
Mass Spectrometry (MS): For the free base (M), electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 114.[15][16] The fragmentation pattern would be characteristic of aliphatic amines.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free diamine would feature characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. In the dihydrochloride salt form, these bands are replaced by broad absorptions for the ammonium salt (-NH₃⁺).
Safety, Handling, and Storage
cis-Cyclohexane-1,4-diamine dihydrochloride and its free base are classified as irritants and potentially corrosive.[8][17][18] Proper handling is imperative to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8][19]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][17] Avoid contact with skin and eyes.[7][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[8][17] If inhaled, move to fresh air.[17] Seek immediate medical attention in all cases of significant exposure.[17]
Experimental Protocol: Synthesis of a Platinum(II) Complex
This protocol provides a representative method for synthesizing a platinum(II) complex using cis-cyclohexane-1,4-diamine dihydrochloride, adapted from principles described in the literature.[12] This procedure is intended for trained professionals in a properly equipped laboratory.
Objective: To synthesize Dichloro(cis-cyclohexane-1,4-diamine)platinum(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
cis-Cyclohexane-1,4-diamine dihydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dimethylformamide (DMF)
-
Acetone
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Liberation of the Free Diamine:
-
In a 50 mL round-bottom flask, dissolve 187 mg (1.0 mmol) of cis-cyclohexane-1,4-diamine dihydrochloride in 10 mL of deionized water.
-
Slowly add 168 mg (2.0 mmol) of sodium bicarbonate in portions with stirring. The goal is to neutralize the dihydrochloride to the free diamine. Effervescence (CO₂) will be observed. Stir until gas evolution ceases. Rationale: This in-situ neutralization avoids isolating the potentially less stable free diamine.
-
-
Preparation of the Platinum Solution:
-
In a separate 100 mL flask, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water. The solution will be a deep red color.
-
Filter the solution to remove any insoluble impurities.
-
-
Complexation Reaction:
-
Add the aqueous solution of the free diamine dropwise to the stirred K₂PtCl₄ solution at room temperature.
-
A yellow precipitate should begin to form immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure the reaction goes to completion. Rationale: The diamine displaces two chloride ligands from the platinum coordination sphere to form the neutral, chelated complex.
-
-
Isolation and Purification of the Product:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with deionized water (3 x 10 mL), a small amount of 0.1 M HCl (to remove any unreacted diamine), more water (2 x 10 mL), and finally with cold acetone (2 x 5 mL). Rationale: The washing sequence is designed to remove inorganic salts, unreacted starting materials, and water to facilitate drying.
-
Dry the resulting yellow solid under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as FT-IR, ¹H NMR, and elemental analysis.
-
References
- NET. (2016, December 8).
- XiXisys.
- PubChem. 1,4-Diaminocyclohexane.
- Thermo Fisher Scientific. (2025, September 7).
- Chemical Encyclopedia. cyclohexane-1,4-diamine.
- Echemi.
- Fisher Scientific. (2009, September 26).
- Chem-Impex. cis-1,4-Cyclohexanediamine.
- PubChem. 1,4-Cyclohexanediamine dihydrochloride.
- Santa Cruz Biotechnology. cis-1,4-Cyclohexanediamine Dihydrochloride.
- A2B Chem. cis-Cyclohexane-1,4-diamine dihydrochloride, 98% Purity.
- TCI Chemicals. cis-1, 4-Cyclohexanediamine Dihydrochloride, min 98% (T).
- MedChemExpress. Cyclohexane-1,4-diamine (1,4-Diaminocyclohexane).
- TCI Chemicals. 1,4-Cyclohexanediamine (cis- and trans- mixture)
- ChemicalBook. trans-1,4-Diaminocyclohexane synthesis.
- Smolecule. Physical State Differences (Liquid cis vs. Solid trans).
- Siddik, Z. H., et al. (1995). Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II)
- ResearchGate. (2025, August 10). Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate)
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- NIST. trans-1,4-Cyclohexanediamine. NIST WebBook.
Sources
- 1. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2121-79-1 Name: cis-1,4-Cyclohexanediamine Dihydrochloride [xixisys.com]
- 8. echemi.com [echemi.com]
- 9. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 18. 1,4-Cyclohexanediamine | 3114-70-3 | TCI AMERICA [tcichemicals.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
